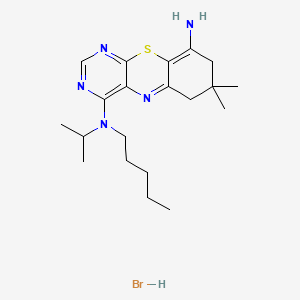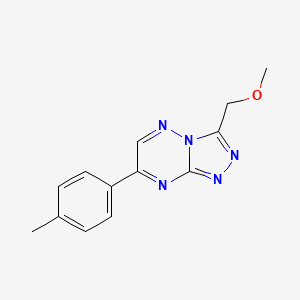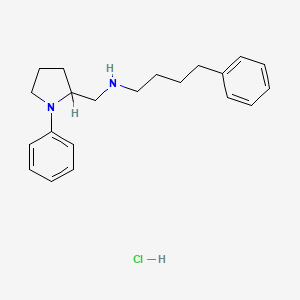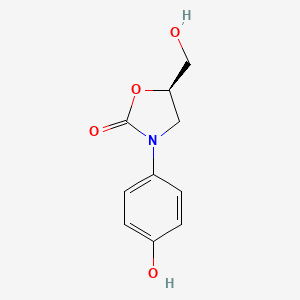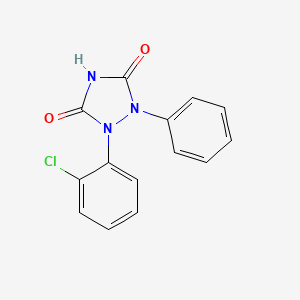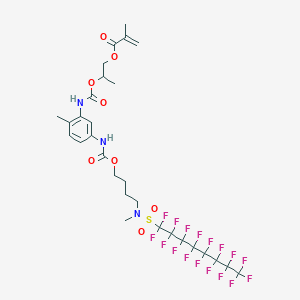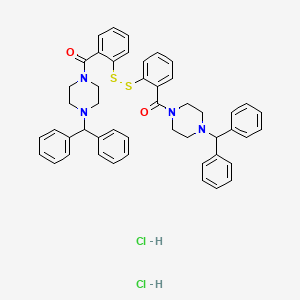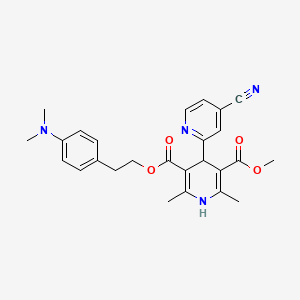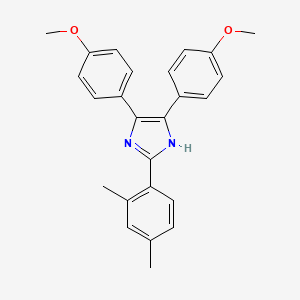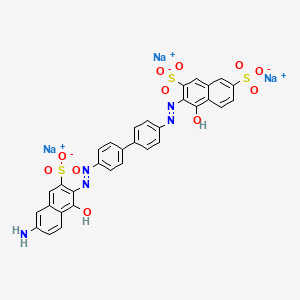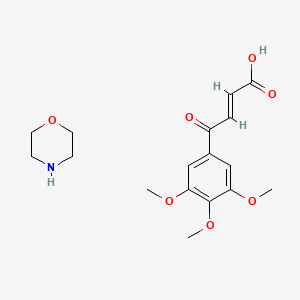
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with three methoxy groups, a butenoic acid moiety, and a morpholine salt, which collectively contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt typically involves the following steps:
Formation of the Butenoic Acid Moiety: This can be achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and an appropriate acylating agent under basic conditions.
Introduction of the Morpholine Salt: The resulting intermediate is then reacted with morpholine in the presence of a suitable solvent, such as ethanol, under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt involves its interaction with specific molecular targets. The compound’s phenyl ring and methoxy groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid: Lacks the morpholine salt, which may affect its solubility and reactivity.
4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid ethyl ester: Contains an ethyl ester group instead of the morpholine salt, altering its chemical properties.
Uniqueness
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is unique due to the presence of the morpholine salt, which enhances its solubility in aqueous solutions and may improve its bioavailability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
84386-12-9 |
|---|---|
Formule moléculaire |
C17H23NO7 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
morpholine;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6.C4H9NO/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;1-3-6-4-2-5-1/h4-7H,1-3H3,(H,15,16);5H,1-4H2/b5-4+; |
Clé InChI |
ZSHDROPYGKKJDP-FXRZFVDSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O.C1COCCN1 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O.C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


